molecular formula C12H22O3 B14303146 Methyl 3-acetylnonanoate CAS No. 113749-07-8

Methyl 3-acetylnonanoate

Cat. No.: B14303146
CAS No.: 113749-07-8
M. Wt: 214.30 g/mol
InChI Key: KXPWJELDCRJNMO-UHFFFAOYSA-N
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Description

Methyl 3-acetylnonanoate: is an organic compound that belongs to the class of fatty acid methyl esters. It is characterized by its ester functional group, which is formed by the reaction of a fatty acid with methanol. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylnonanoate can be synthesized through the esterification of 3-acetylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetylnonanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-acetylnonanoic acid.

    Reduction: Formation of 3-acetylnonanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetylnonanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetylnonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl nonanoate: Similar structure but lacks the acetyl group.

    Methyl 3-hydroxynonanoate: Similar structure but has a hydroxyl group instead of an acetyl group.

    Ethyl 3-acetylnonanoate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-acetylnonanoate is unique due to the presence of both the acetyl and ester functional groups, which confer specific chemical reactivity and properties. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

113749-07-8

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 3-acetylnonanoate

InChI

InChI=1S/C12H22O3/c1-4-5-6-7-8-11(10(2)13)9-12(14)15-3/h11H,4-9H2,1-3H3

InChI Key

KXPWJELDCRJNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)OC)C(=O)C

Origin of Product

United States

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